Cas no 298181-83-6 (5,6,7,8-Tetrahydroquinolin-8-amine)
5,6,7,8-Tetrahydroquinolin-8-amine Chemical and Physical Properties
Names and Identifiers
-
- 5,6,7,8-Tetrahydroquinolin-8-amine
- 5,6,7,8-Tetrahydro-8-quinolinamine
- 5,6,7,8-Tetrahydro-quinolin-8-ylamine
- 8-QUINOLINAMINE, 5,6,7,8-TETRAHYDRO
- 8-Quinolinamine, 5,6,7,8-tetrahydro-
- (R,S)-8-amino-5,6,7,8-tetrahydroquinoline
- 5,6,7,8-tetrahydroquinolin-8-yl amine
- 8-amino-5,6,7,8-tetrahydroquinoline
- 8-Quinolinamine,5,6,7,8-tetrahydro-(9CI)
- JQGOUNFVDYUKMM-UHFFFAOYSA-N
- BCP13456
- RB3334
- RW3949
- TRA0068862
- MB05927
- 5,6,7,8-Tetrahydroquinoline-8-amine
- LS40643
- TRA0044768
- CM10574
- SY006173
- 5,6,7,8-tetrahydro-quinoli
- EN300-81578
- (5,6,7,8-tetrahydro-quinolin-8-yl)-amine
- AMY13712
- SB36869
- 298181-83-6
- AC-28821
- 8-Quinolinamine,5,6,7,8-tetrahydro-,(8S)-(9CI)
- 5,6,7,8-tetrahydroquinolin-8-amine hydrochloride
- MFCD08234982
- (R S)-8-Amino-5,6,7,8-tetrahydroquinoline
- FT-0770709
- A5529
- 5,6,7,8-tetrahydro-quinolin-8-yl-amine
- FT-0774480
- CS-W008579
- SCHEMBL1219114
- FT-0688733
- AKOS004118052
- SB36450
- SB36870
- 5,6,7,8-Tetrahydro-8-Aminoquinoline
- DTXSID80463255
- DB-080659
- 8-Quinolinamine, 5,6,7,8-tetrahydro;8-5,6,7,8-Tetrahydroquinolylamine;
- (S)-5,6,7,8-tetrahydro-quinolin-8-ylamine
- DB-025112
- (R)-5,6,7,8-tetrahydro-quinolin-8-ylamine
- DB-080718
-
- MDL: MFCD08234982
- Inchi: 1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2
- InChI Key: JQGOUNFVDYUKMM-UHFFFAOYSA-N
- SMILES: NC1C2C(=CC=CN=2)CCC1
Computed Properties
- Exact Mass: 148.10000
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 0.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.081
- Melting Point: No data available
- Boiling Point: 277.3℃ at 760 mmHg
- Flash Point: 146℃
- Refractive Index: 1.565
- PSA: 38.91000
- LogP: 2.11800
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
5,6,7,8-Tetrahydroquinolin-8-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,6,7,8-Tetrahydroquinolin-8-amine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6,7,8-Tetrahydroquinolin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0286-1g |
5,6,7,8-Tetrahydro-quinolin-8-ylamine |
298181-83-6 | 97% | 1g |
661.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0286-5g |
5,6,7,8-Tetrahydro-quinolin-8-ylamine |
298181-83-6 | 97% | 5g |
2645.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0286-500mg |
5,6,7,8-Tetrahydro-quinolin-8-ylamine |
298181-83-6 | 97% | 500mg |
576.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0286-250mg |
5,6,7,8-Tetrahydro-quinolin-8-ylamine |
298181-83-6 | 97% | 250mg |
491.86CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AL294-100mg |
5,6,7,8-Tetrahydroquinolin-8-amine |
298181-83-6 | 96% | 50mg |
311.0CNY | 2021-08-04 | |
| Chemenu | CM109446-1g |
5,6,7,8-Tetrahydroquinolin-8-amine |
298181-83-6 | 97% | 1g |
$281 | 2021-08-06 | |
| TRC | T304080-50mg |
5,6,7,8-tetrahydroquinolin-8-amine |
298181-83-6 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T304080-100mg |
5,6,7,8-tetrahydroquinolin-8-amine |
298181-83-6 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T304080-500mg |
5,6,7,8-tetrahydroquinolin-8-amine |
298181-83-6 | 500mg |
$ 230.00 | 2022-06-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28306-50mg |
5,6,7,8-Tetrahydroquinolin-8-amine |
298181-83-6 | 96% | 50mg |
¥413.0 | 2022-03-01 |
5,6,7,8-Tetrahydroquinolin-8-amine Suppliers
5,6,7,8-Tetrahydroquinolin-8-amine Related Literature
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Furong Cao,Yun Wang,Xing Wang,Wenjuan Zhang,Gregory A. Solan,Rui Wang,Yanping Ma,Xiang Hao,Wen-Hua Sun Catal. Sci. Technol. 2022 12 6687
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Jiaoyan Li,Yingmiao Ma,Zheng Wang,Qingbin Liu,Gregory A. Solan,Yanping Ma,Wen-Hua Sun Dalton Trans. 2018 47 8738
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Zheng Wang,Yahuan Liu,Mingyang Han,Ning Ma,Quanming Lyu,Qingbin Liu,Wen-Hua Sun Dalton Trans. 2022 51 10983
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4. Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexesGiuseppe Mazzeo,Marco Fusè,Giovanna Longhi,Isabella Rimoldi,Edoardo Cesarotti,Alessandra Crispini,Sergio Abbate Dalton Trans. 2016 45 992
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Giorgio Facchetti,Isabella Rimoldi New J. Chem. 2018 42 18773
Additional information on 5,6,7,8-Tetrahydroquinolin-8-amine
Research Brief on 5,6,7,8-Tetrahydroquinolin-8-amine (CAS: 298181-83-6): Recent Advances and Applications
The compound 5,6,7,8-Tetrahydroquinolin-8-amine (CAS: 298181-83-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine scaffold has demonstrated remarkable potential in drug discovery, particularly as a versatile building block for the synthesis of bioactive molecules. Recent studies have explored its applications in targeting various disease pathways, with promising results in both in vitro and in vivo models.
A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of 5,6,7,8-Tetrahydroquinolin-8-amine exhibit potent inhibitory activity against several kinase targets implicated in cancer progression. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's pharmacophore, achieving significant improvements in both binding affinity and selectivity. Notably, one derivative showed nanomolar inhibition against EGFR mutants while maintaining excellent pharmacokinetic properties.
In neuropharmacology, recent work has demonstrated the compound's potential as a precursor for novel serotonin receptor modulators. A 2024 Nature Chemical Biology publication described the development of 5,6,7,8-Tetrahydroquinolin-8-amine-based ligands with subtype-selective activity for 5-HT receptors, offering new avenues for treating neurological disorders. The study employed cryo-EM structural analysis to elucidate the precise binding modes of these compounds.
The synthetic accessibility of 5,6,7,8-Tetrahydroquinolin-8-amine has also been improved through recent methodological advances. A 2023 Organic Letters report detailed a novel asymmetric synthesis route using chiral auxiliary-mediated hydrogenation, achieving >99% ee with excellent yield. This breakthrough addresses previous challenges in obtaining enantiomerically pure forms of the compound, which is crucial for pharmaceutical applications.
Ongoing clinical investigations are exploring the therapeutic potential of 5,6,7,8-Tetrahydroquinolin-8-amine derivatives in inflammatory diseases. Preliminary results from phase I trials indicate good tolerability and favorable pharmacokinetic profiles for several candidates. Researchers are particularly excited about the compound's dual-action potential, with some derivatives showing simultaneous modulation of both enzymatic and receptor targets.
From a chemical biology perspective, recent work has established 5,6,7,8-Tetrahydroquinolin-8-amine as a valuable scaffold for probe development. Its rigid yet flexible structure allows for diverse functionalization while maintaining favorable physicochemical properties. Several research groups have successfully incorporated this scaffold into fluorescent and photoaffinity probes for target identification and validation studies.
Looking forward, the versatility of 5,6,7,8-Tetrahydroquinolin-8-amine suggests it will continue to play an important role in medicinal chemistry. Current research directions include exploration of its applications in PROTAC design, covalent inhibitor development, and as a component of novel drug delivery systems. The compound's unique structural features and demonstrated biological activities make it a compelling subject for ongoing and future investigations in chemical biology and pharmaceutical sciences.
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